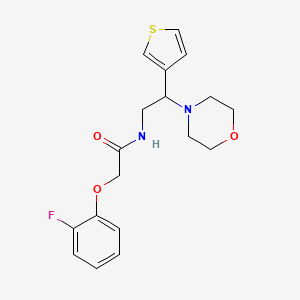

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Description

2-(2-Fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic small molecule characterized by a fluorinated phenoxy group, an acetamide core, and a substituted ethyl chain bridging a morpholine ring and a thiophene heterocycle. Its design integrates features known to enhance blood-brain barrier penetration (e.g., fluorine atom) and modulate solubility (e.g., morpholine) .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c19-15-3-1-2-4-17(15)24-12-18(22)20-11-16(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,16H,6-9,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSXTVBVMFZRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Introduction of the Morpholino Group: The intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholino group.

Attachment of the Thiophene Ring: The final step involves the coupling of the morpholino intermediate with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antiviral Activity : Research indicates that compounds with similar structures to 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can act as antiviral agents. For example, N-Heterocycles have shown promise in inhibiting viral replication through diverse mechanisms, including interference with viral enzymes and host cell interactions .

- Anti-inflammatory Properties : Compounds within the acetamide class, particularly those containing thiophene moieties, have been studied for their ability to inhibit cyclooxygenase enzymes (COX). These inhibitors are crucial for managing inflammation and pain, suggesting that this compound may have similar effects .

- Antibacterial Activity : The structural features of the compound suggest potential antibacterial properties. Studies on related thiophene derivatives have demonstrated their efficacy against various bacterial strains, indicating that modifications can enhance antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of the fluorophenoxy group has been linked to increased potency in several derivatives. For instance, the incorporation of fluorine atoms in phenyl rings has been shown to significantly enhance biological activity while maintaining desirable pharmacokinetic properties .

Case Studies

- Inhibition of IKK-2 : A related study focused on thiophene carboxamide compounds demonstrated their ability to inhibit IκB kinase (IKK)-2, a key player in inflammatory signaling pathways. The findings suggest that similar compounds could be developed for therapeutic use in inflammatory diseases .

- Antiviral Lead Compounds : A medicinal chemistry investigation revealed that modifications in thiophene derivatives could lead to effective inhibitors against Trypanosoma brucei. This highlights the potential for developing new treatments for tropical diseases through structural optimization .

- Anticonvulsant Activities : Research on phenoxy-acetamide derivatives indicated significant anticonvulsant activity mediated through benzodiazepine receptors. This suggests that this compound could also be explored for neurological applications .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis of its features against analogues from the literature:

Table 1: Structural Comparison

Key Observations:

- Phenoxy Substitution: The target’s 2-fluorophenoxy group offers reduced steric hindrance and enhanced metabolic stability compared to RN1’s dichlorophenoxy .

- Morpholino vs.

- Heterocyclic Moieties : Thiophene (target, verosudil, compound 8) vs. thiazole () influences π-π stacking and receptor selectivity .

Pharmacological and Physicochemical Properties

Key Observations:

- Solubility: The target’s morpholino group likely improves aqueous solubility compared to RN1 and UCM924 .

- Metabolic Stability: Fluorine in the target compound and verosudil’s dimethylamino group both contribute to resistance against oxidative metabolism .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS Number: 946272-60-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The compound features a fluorophenoxy group, a morpholino group, and a thiophene ring, which contribute to its unique pharmacological properties .

| Property | Value |

|---|---|

| CAS Number | 946272-60-2 |

| Molecular Formula | C18H21FN2O3S |

| Molecular Weight | 364.4 g/mol |

Sigma Receptor Interaction

Recent studies have indicated that compounds similar to this compound exhibit significant affinity for sigma receptors, particularly the sigma-1 receptor. For instance, analogs such as N-(2-morpholin-4-ylethyl)-acetamide have shown high selectivity for sigma receptors, suggesting that the target compound may also possess similar properties .

Antifungal Activity

Research has highlighted the antifungal potential of morpholin-containing compounds. A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed broad-spectrum antifungal activity against various species of Candida and Aspergillus . While direct evidence for the antifungal activity of this compound is lacking, the presence of the morpholino group suggests it may also possess antifungal properties.

The mechanism of action for compounds like this compound likely involves modulation of sigma receptors and other molecular targets. The interaction with sigma receptors can influence various signaling pathways related to pain perception and inflammation . Furthermore, the unique structure may enhance binding affinity and metabolic stability compared to other analogs.

Case Study 1: Sigma Receptor Affinity

A comparative study assessed the sigma receptor affinity of various morpholino compounds. The results indicated that certain derivatives exhibited high selectivity for the sigma-1 receptor over sigma-2 receptors, which is crucial for developing targeted therapies for pain management .

Case Study 2: Antifungal Screening

In another investigation focused on antifungal agents, derivatives similar to this compound were screened for their efficacy against fungal infections. The findings suggested promising antifungal activity against Candida species, paving the way for further exploration of related compounds .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Optimize stoichiometry to avoid side products like N-acylation of morpholine .

Basic: How is the compound characterized for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d6): Peaks at δ 7.2–7.5 ppm (thiophene protons), δ 4.2–4.5 ppm (morpholine CH2), and δ 2.3–2.6 ppm (acetamide CH3).

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and fluorophenyl carbons.

- Mass Spectrometry : ESI-MS (m/z [M+H]+ calculated for C₁₈H₂₀FN₂O₃S: 369.12).

- X-ray Crystallography (if crystals obtained): Resolve bond angles and spatial arrangement (e.g., C=O···H–N hydrogen bonding) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement.

- Purity Issues : Validate compound integrity via HPLC (≥98% purity, C18 column, acetonitrile/water gradient).

- Structural Confirmation : Re-analyze batches with conflicting data using XRD or 2D NMR (e.g., NOESY for stereochemistry) .

Example : A study reporting inconsistent IC50 values in kinase inhibition could re-test under standardized ATP concentrations (1 mM) to minimize variability .

Advanced: What computational strategies support SAR studies for this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the fluorophenoxy group’s role in hydrophobic pocket binding.

QM/MM Simulations : Evaluate electronic effects of fluorine substitution on binding affinity.

ADMET Prediction : SwissADME to assess solubility (LogP ~2.8) and metabolic stability (CYP450 interactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.